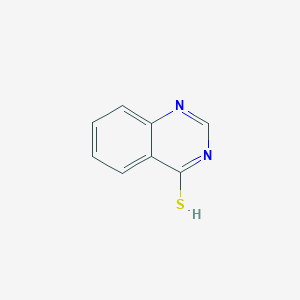

quinazoline-4-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

quinazoline-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWNPUZQYVWXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=NC=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pharmacological Potential of 4-Mercaptoquinazoline Derivatives in Modern Drug Discovery: A Technical Guide

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] Among its many derivatives, the 4-mercaptoquinazoline core and its predominant tautomeric form, 2-mercapto-4(3H)-quinazolinone, have emerged as a particularly fruitful area of research, yielding compounds with significant therapeutic potential across multiple disease areas.[3][4][5] This technical guide provides an in-depth exploration of the synthesis, pharmacological activities, and structure-activity relationships (SAR) of 4-mercaptoquinazoline derivatives, offering a valuable resource for researchers and drug development professionals.

The Chemistry of 4-Mercaptoquinazolines: Synthesis and Derivatization

The synthetic accessibility of the 2-mercapto-4(3H)-quinazolinone core is a key factor driving its exploration in drug discovery. The most common and efficient route begins with the condensation of anthranilic acid with an appropriate isothiocyanate.[6][7] This foundational reaction can be readily adapted to introduce a wide variety of substituents at the 3-position, providing a crucial handle for modulating the pharmacological properties of the resulting compounds.

Further derivatization is typically achieved through S-alkylation of the 2-mercapto group, which readily reacts with various alkyl halides in the presence of a base.[4][7] This two-step synthetic strategy allows for the creation of extensive libraries of 2,3-disubstituted quinazolin-4(3H)-ones, enabling a thorough investigation of the structure-activity landscape.

Experimental Protocol: General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

Step 1: Synthesis of 3-Substituted-2-mercapto-4(3H)-quinazolinone [6][7]

-

To a solution of anthranilic acid (1.0 eq) in absolute ethanol, add the desired isothiocyanate (1.1 eq) and triethylamine (1.5 eq).

-

Heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Wash the resulting solid with petroleum ether, dry it, and recrystallize from ethanol to yield the pure 3-substituted-2-mercapto-4(3H)-quinazolinone.

Step 2: Synthesis of 2-((Substituted-thio)-3-substituted)-4(3H)-quinazolinone [4][7]

-

Dissolve the 3-substituted-2-mercapto-4(3H)-quinazolinone (1.0 eq) and potassium carbonate (3.0 eq) in acetone.

-

Stir the mixture at room temperature for one hour.

-

Add the appropriate alkyl or phenacyl halide (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 9-12 hours, monitoring the reaction by TLC.

-

Filter the reaction mixture, wash the crude solid with water, and dry it.

-

Recrystallize the product from ethanol to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one derivative.

Caption: General synthetic workflow for 2,3-disubstituted quinazolin-4(3H)-ones.

Anticancer Potential: A Multi-Targeted Approach

The quinazoline scaffold is a well-established pharmacophore in oncology, with approved drugs such as gefitinib and erlotinib targeting the epidermal growth factor receptor (EGFR).[3] Derivatives of 4-mercaptoquinazoline have also demonstrated significant anticancer activity through various mechanisms.

Kinase Inhibition

Several studies have highlighted the potential of 2-mercapto-4(3H)-quinazolinone derivatives as inhibitors of protein kinases crucial for cancer cell proliferation and survival. These include:

-

EGFR Inhibition: Certain 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues have shown potent antitumour activities, with molecular docking studies suggesting interactions with the EGFR tyrosine kinase domain.[3]

-

VEGFR-2 Inhibition: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[8] Some 2,3-disubstituted quinazolin-4(3H)-one derivatives have been investigated as potential VEGFR-2 inhibitors.[8]

Caption: Inhibition of Receptor Tyrosine Kinase signaling by 4-mercaptoquinazoline derivatives.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered promising targets for cancer therapy. A series of 2-mercaptoquinazolin-4(3H)-one based N-hydroxyheptanamides have been designed and synthesized as potential HDAC inhibitors, with some compounds exhibiting potent anticancer activity and inducing cell cycle arrest and apoptosis.[9]

Table 1: Anticancer Activity of Selected 4-Mercaptoquinazoline Derivatives

| Compound | Target/Mechanism | Cell Line(s) | Activity (IC50/GI50) | Reference |

| 7 | Antitumour | Multiple | Mean GI50: 17.90 µM | [3] |

| 19 | Antitumour | Multiple | Mean GI50: 6.33 µM | [3] |

| 35-37 | Antiproliferative | MCF-7 | Significant activity | [10] |

| 5a-c | Cytotoxic | HepG2 | Moderate activity | |

| 4a, 4c | HDAC Inhibition | SW620, MDA-MB-231 | IC50: 2.93 - 4.24 µM |

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. 4-Mercaptoquinazoline derivatives have demonstrated significant anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5]

COX-1/2 Inhibition

The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Several 2-substituted mercapto-4(3H)-quinazolinones have been shown to exhibit potent anti-inflammatory and analgesic activities, with in vitro assays confirming their ability to inhibit both COX-1 and COX-2.[5] Molecular docking studies have further elucidated the binding interactions of these compounds within the active sites of COX enzymes.[11]

TLR4 Signaling Inhibition

Toll-like receptor 4 (TLR4) is a key component of the innate immune system, and its activation can lead to a robust inflammatory response. Novel quinazoline-4(3H)-one-2-carbothioamide derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, with computational modeling suggesting they act as potent inhibitors of TLR4 signaling.[12]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

-

Acclimatize adult Wistar rats for one week under standard laboratory conditions.

-

Divide the animals into groups: control (vehicle), standard drug (e.g., diclofenac sodium), and test compounds at various doses.

-

Administer the vehicle, standard drug, or test compounds orally.

-

After 30 minutes, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume immediately after carrageenan injection and at specified time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage inhibition of edema for each group relative to the control group.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms, particularly hCA IX and XII, are overexpressed in various tumors and are implicated in tumor progression and metastasis, making them attractive targets for anticancer drug development. S-substituted 2-mercaptoquinazolin-4(3H)-ones have been identified as potent and selective inhibitors of these tumor-associated hCA isoforms.[4]

Structure-Activity Relationship (SAR) for hCA Inhibition[4]

-

S-Substitution: The nature of the substituent at the 2-mercapto position is critical for inhibitory activity and selectivity.

-

N-3 Substitution: Modifications at the 3-position of the quinazoline ring also influence the inhibitory profile.

-

Lipophilicity: A terminal lipophilic moiety on the S-substituent can enhance interactions with the enzyme's active site.[4]

-

Activating/Deactivating Groups: The introduction of electron-donating or -withdrawing groups on aromatic rings within the S-substituent can modulate the inhibitory potency.[4]

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected 4-Mercaptoquinazoline Derivatives

| Compound | Target | Inhibitory Activity (KI) | Selectivity | Reference |

| 2, 4, 5, 8, 9, 11-14, 16, 17 | hCA XII | 2.4–49.1 nM | Selective over hCA I & II | [4] |

| 12, 16 | hCA IX | 12.7–24.1 nM | Selective over hCA I & II | [4] |

Antimicrobial and Other Biological Activities

Beyond their anticancer and anti-inflammatory potential, 4-mercaptoquinazoline derivatives have also been investigated for a range of other biological activities, including:

-

Antibacterial Activity: Derivatives have shown activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[13][14][15]

-

Antifungal Activity: Some compounds exhibit antifungal properties against pathogenic fungi.[16]

-

Anticonvulsant Activity: Certain 2-mercapto-4(3H)-quinazolinone analogues have been evaluated for their potential as anticonvulsant agents.[17]

-

Antioxidant Activity: The incorporation of phenolic moieties into the 4-mercaptoquinazoline scaffold has led to the development of compounds with significant antioxidant potential.[6]

Conclusion and Future Directions

The 4-mercaptoquinazoline scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The ease of synthesis and derivatization, coupled with the broad spectrum of biological activities, makes it an attractive starting point for drug discovery programs in oncology, inflammation, infectious diseases, and beyond.

Future research in this area should focus on:

-

Lead Optimization: Further refinement of the structure-activity relationships to enhance potency, selectivity, and pharmacokinetic properties of lead compounds.

-

Mechanism of Action Studies: In-depth biological investigations to fully elucidate the molecular mechanisms underlying the observed pharmacological effects.

-

In Vivo Efficacy and Safety: Preclinical evaluation of promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.

The continued exploration of the rich chemistry and diverse biology of 4-mercaptoquinazoline derivatives holds great promise for the development of the next generation of innovative medicines.

References

-

Al-Suwaidan, I. A., et al. (2018). Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 914-925. Available at: [Link]

-

El-Azab, A. S., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 834-848. Available at: [Link]

-

Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 9(4), 2138-2165. Available at: [Link]

-

Abdel-Aziz, A. A.-M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones. European Journal of Medicinal Chemistry, 121, 57-69. Available at: [Link]

-

Ionescu, M. A., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(19), 6543. Available at: [Link]

-

Ghiulai, R. M., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 28(24), 8035. Available at: [Link]

-

Le, T. T., et al. (2023). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Pharmaceutical Research, 40(11), 2735-2753. Available at: [Link]

-

Saeed, A., et al. (2018). Synthesis, Antimicrobial Activity, and Docking Studies of 2-Mercapto Substituted Quinazolin-4(3H)-one and Their Derivatives. PlumX Metrics. Available at: [Link]

-

Rostom, S. A. F., et al. (2011). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Medicinal Chemistry Research, 20(8), 1260-1273. Available at: [Link]

-

Mobashery, S., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(10), 4841-4855. Available at: [Link]

-

Al-Omary, F. A. M., et al. (2010). Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. ResearchGate. Available at: [Link]

-

Gong, P., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry, 21(12), 3159-3173. Available at: [Link]

-

Mobashery, S., et al. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(10), 4841-4855. Available at: [Link]

-

Mobashery, S., et al. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PubMed. Available at: [Link]

-

Mahato, A., & Sharma, K. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4 (3H)-One Derivatives. ResearchGate. Available at: [Link]

-

Al-Kaf, A. G., & Al-Robaidi, R. A. (2021). Biological activities of recent advances in quinazoline. ResearchGate. Available at: [Link]

-

Nguyen, T. B., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances, 13(1), 1-13. Available at: [Link]

-

Al-Obaidi, A. M. J., et al. (2023). Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. ResearchGate. Available at: [Link]

-

Kumar, R., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4983. Available at: [Link]

-

Abdelgawad, M. A., et al. (2021). A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. Current Drug Targets, 22(12), 1431-1442. Available at: [Link]

-

Mahato, A., & Sharma, K. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4 (3H)-One Derivatives. ResearchGate. Available at: [Link]

-

Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. European Journal of Medicinal Chemistry, 44(1), 83-90. Available at: [Link]

-

Yilmaz, M., & Ceylan, S. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery, 20(5), 541-563. Available at: [Link]

-

Samotrueva, M. A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Pharmacy & Pharmacology, 9(4), 256-265. Available at: [Link]

-

Kumar, M., et al. (2023). ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry, 2011, 1-7. Available at: [Link]

-

Abaszadeh, R., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 805-811. Available at: [Link]

-

Nanduri, S., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 169, 133-146. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. Available at: [Link]

-

Chen, X., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences, 26(5), 2473. Available at: [Link]

-

Samotrueva, M. A., et al. (2021). ANTIMICROBIAL ACTIVITY STUDY OF NEW QUINAZOLIN-4(3H)-ONES AGAINST STAPHYLOCOCCUS AUREUS AND STREPTOCOCCUS PNEUMONIAE. Pharmacy & Pharmacology, 9(4), 256-265. Available at: [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. PlumX [plu.mx]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Quinazoline-4-thiol: A Versatile Scaffold in Modern Heterocyclic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Among its many derivatives, quinazoline-4-thiol stands out as a uniquely versatile building block. Its strategic combination of a rigid, aromatic quinazoline ring system with a highly reactive nucleophilic thiol group at the C4 position provides a powerful platform for the synthesis of complex heterocyclic systems and the development of novel drug candidates. This guide delves into the fundamental chemistry of this compound, exploring its synthesis, tautomeric nature, diverse reactivity, and its pivotal role in the creation of biologically active molecules.

The this compound Core: Structure and Tautomerism

This compound is a heterocyclic compound featuring a benzene ring fused to a pyrimidine ring, with a thiol (-SH) group at position 4. A critical aspect of its chemistry is the existence of a prototropic tautomeric equilibrium between the thiol form (this compound) and the thione form (quinazolin-4(3H)-thione).[3] In solution, the thione form is generally predominant.[4][5] This equilibrium is crucial as it dictates the molecule's reactivity, with electrophilic attack possible at either the sulfur or nitrogen atoms depending on the reaction conditions and the nature of the electrophile.[6][7]

Caption: Prototropic tautomerism of the this compound core.

Synthesis of the this compound Scaffold

The accessibility of the this compound scaffold is paramount for its use in further synthetic applications. Two primary strategies dominate its preparation.

Method A: Thionation of Quinazolin-4-ones

The most direct and common route involves the conversion of the carbonyl group of a readily available quinazolin-4-one into a thione.[8] This is typically achieved using thionating agents such as Phosphorus Pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine or Lawesson's reagent.[9] The causality for using pyridine is twofold: it serves as a suitable solvent capable of withstanding reflux temperatures and acts as a base to facilitate the reaction.

Method B: Cyclization of Anthranilic Acid Derivatives

An alternative approach involves building the heterocyclic ring from acyclic precursors. For instance, the reaction of anthranilic acid with an appropriate isothiocyanate can furnish the quinazoline-2-thiol scaffold, which showcases the versatility of cyclization strategies in this chemical space.[10] Another method involves the cyclization of 2-acylaminothiobenzamides in a basic medium.[11]

Caption: Primary synthetic routes to the this compound scaffold.

Experimental Protocol: Synthesis via Thionation

This protocol describes a general, self-validating procedure for the synthesis of quinazolin-4-thione from its corresponding quinazolin-4-one precursor.[8]

-

Materials:

-

Quinazolin-4-one (1 equivalent)

-

Phosphorus Pentasulfide (P₄S₁₀) (0.5-1 equivalent)

-

Anhydrous Pyridine

-

Deionized Water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend quinazolin-4-one in anhydrous pyridine.

-

Carefully add phosphorus pentasulfide portion-wise to the suspension. The reaction is exothermic.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice or cold water. This will precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove residual pyridine.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure quinazoline-4-thione.

-

Validation of the product can be confirmed through melting point analysis and spectroscopic methods (¹H-NMR, ¹³C-NMR, IR). The appearance of a characteristic C=S stretch in the IR spectrum and the disappearance of the C=O stretch confirm a successful conversion.

-

The Reactivity Landscape: A Hub for Heterocyclic Diversification

The true power of this compound lies in its reactivity, which allows for extensive molecular diversification. The sulfur atom serves as a potent nucleophile, providing a handle for a wide range of transformations.

Caption: Reactivity map of the this compound scaffold.

S-Alkylation and S-Arylation: Accessing Thioethers

The most fundamental reaction of this compound is the S-alkylation to form 4-(alkylthio)quinazoline derivatives.[12] This reaction typically proceeds by deprotonating the thiol with a mild base (e.g., K₂CO₃, triethylamine) to form the highly nucleophilic thiolate anion, which then readily attacks an alkyl or aryl halide.[8][13] This straightforward thioetherification provides access to a vast library of compounds with diverse functionalities.[14][15]

| Starting Material | Alkylating/Arylating Agent | Base | Product Class | Reference |

| This compound | Methyl Iodide | K₂CO₃ | 4-(Methylthio)quinazoline | [8] |

| 6-bromo-quinazoline-4-thiol | Ethyl Bromide | K₂CO₃ | 6-Bromo-4-(ethylthio)quinazoline | [8] |

| This compound | 4-Chloronitrobenzene | K₂CO₃ | 4-(4-Nitrophenylthio)quinazoline | [13] |

| 2-Mercaptoquinazolin-4-one | Benzyl Chloride | K₂CO₃ | 2-(Benzylthio)quinazolin-4-one | [1] |

Annulation and Cyclization: Building Fused Systems

The this compound moiety is an excellent precursor for constructing fused polycyclic heterocyclic systems. The sulfur and adjacent nitrogen atoms can participate in cyclization reactions with bifunctional electrophiles. This strategy has been employed to synthesize a variety of fused systems, such as triazoloquinazolines and pyrroloquinazolines, which often exhibit enhanced biological activity due to their increased rigidity and planarity.[6][16][17] For example, reactions with hydrazonoyl halides or similar reagents can lead to the formation of fused 1,2,4-triazole rings.[16]

N-Alkylation

While S-alkylation is often the kinetically favored pathway, alkylation at the N3 position can also occur, particularly with prolonged reaction times or under different conditions.[18] The regioselectivity between N- and S-alkylation is a key consideration in the synthetic design and can be influenced by factors such as the solvent, the nature of the base, and the electrophile used.[19][20]

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of this compound have demonstrated a remarkable spectrum of pharmacological activities, establishing this scaffold as a cornerstone in modern drug discovery. The introduction of the thioether linkage at the C4 position often enhances lipophilicity and modulates the electronic properties of the quinazoline core, leading to improved biological outcomes.[11]

Caption: A typical drug discovery workflow utilizing the this compound scaffold.

| Derivative Class | Biological Activity | Therapeutic Area | Key Findings | References |

| 2-Thio-quinazoline derivatives | Anticancer | Oncology | Showed significant activity against HeLa and MDA-MB231 cell lines with IC₅₀ values in the low micromolar range. | [12] |

| 6-Chloro-quinazoline-4-thiones | Antimycobacterial | Infectious Disease | Exhibited potent activity against Mycobacterium avium and M. kansasii, in some cases higher than the standard drug isoniazid. | [11] |

| 4-(Alkylthio)quinazolines | Anticancer (Anti-proliferative) | Oncology | Certain derivatives were highly effective against prostate cancer (PC3) cells, with IC₅₀ values as low as 1.8 µM. | [14] |

| Fused Triazoloquinazolines | Antimicrobial | Infectious Disease | Showed potent activity against various bacteria and fungi, including Candida albicans. | [16] |

| 2,3-Disubstituted quinazolinones | Anti-inflammatory | Immunology | Analogues have been developed displaying favorable analgesic and anti-inflammatory functions. | [16] |

Conclusion

This compound is far more than a simple heterocyclic compound; it is a dynamic and powerful tool in the hands of synthetic and medicinal chemists. Its straightforward synthesis, combined with the predictable and versatile reactivity of the thiol group, provides a reliable pathway to vast and diverse chemical libraries. From S-alkylation to complex annulation reactions, this scaffold enables the construction of novel molecular architectures with significant therapeutic potential. The proven success of its derivatives in oncology, infectious disease, and inflammation underscores the enduring importance of this compound as a cornerstone of modern heterocyclic chemistry and a continuing source of inspiration for future drug discovery.

References

- Synthesis Biological Evaluation of Quinazoline-4-thiones - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- Synthesis of 4-(Methylthio)quinazoline Derivatives: An In-depth Technical Guide. (2025). BenchChem.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.

- Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4- Thiadiazole-Thiol Motifs. (2021). Journal of Pharmaceutical Research International.

- The Biological Activity of 4-Butylsulfanylquinazoline: A Technical Overview for Drug Discovery Professionals. (2025). BenchChem.

- Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. (2025). ResearchGate.

- Atropisomeric N-aryl quinazoline-4-thiones with isotopic differences at the ortho position. (2021). EurekAlert!.

- Quinazoline derivatives: synthesis and bioactivities - PMC. (2013). National Center for Biotechnology Information.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.). National Center for Biotechnology Information.

- Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press.

- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate.

- Tautomeric states of 2-methyl-4(3H)-quinazolinone. (n.d.). ResearchGate.

- Dipolar Cycloaddition Reactions with Quinazolinones: A New Route for the Synthesis of Several Annelated Pyrrolo- and Pyridazinoquinazoline Derivatives. (n.d.). MDPI.

- Recent advances in the synthesis of 2,3-fused quinazolinones. (n.d.). Royal Society of Chemistry.

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC. (2020). National Center for Biotechnology Information.

- Facile Preparation of 4-Substituted Quinazoline Derivatives - PMC - NIH. (2016). National Center for Biotechnology Information.

- N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. (2011). PubMed.

- Synthesis of quinazolin-4(3H)-one. (n.d.). ResearchGate.

-

Regioselectivity of Electrophilic Attack on 4-Methyl-1-Thioxo-1,2,4,5-Tetrahydro[8][11][21]Triazolo[4,3-A]Quinazolin-5-One Part 2: Reactions on Nitrogen Atom. (n.d.). MDPI. Retrieved February 10, 2026, from

- Head-to-head comparison of 4-(Methylthio)quinazoline synthesis methods. (2025). BenchChem.

- Exploring the Applications of Quinazoline Derivatives in Medicine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H) - PMC. (n.d.). National Center for Biotechnology Information.

- Synthesis of New 1,2,3-Triazol-4-yl-quinazoline Nucleoside and Acyclonucleoside Analogues - PMC. (n.d.). National Center for Biotechnology Information.

- Structures of quinazolinone derivatives with diverse functional groups. (n.d.). ResearchGate.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online.

- On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine. (2025). ResearchGate.

- N- and / or O- Alkylation of Quinazolinone Derivatives. (2025). ResearchGate.

- On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. (2007). Holzer Group.

- Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (n.d.). MDPI.

-

Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo-1,2,4,5-tetrahydro[8][11][21]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom. (n.d.). MDPI. Retrieved February 10, 2026, from

- Radical reactions with 3H-quinazolin-4-ones: synthesis of deoxyvasicinone, mackinazolinone, luotonin A. (n.d.). SciSpace.

- Biological Activity of Quinazoline and Their Fused-Ring Systems. (n.d.). Ignited Minds Journals.

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. holzer-group.at [holzer-group.at]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Atropisomeric N-aryl quinazoline-4-thiones with isotopic differences at the ortho position | EurekAlert! [eurekalert.org]

- 10. dovepress.com [dovepress.com]

- 11. Synthesis Biological Evaluation of Quinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of New 1,2,3-Triazol-4-yl-quinazoline Nucleoside and Acyclonucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. insights.sent2promo.com [insights.sent2promo.com]

Quinazoline-4-Thiol & Thioethers: Pharmacophore Expansion Beyond the Anilino Scaffold

The following technical guide provides an in-depth analysis of the quinazoline-4-thiol scaffold, positioning it as a distinct and evolving pharmacophore in kinase inhibitor design.

Executive Summary

While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) represent the "gold standard" for EGFR inhibition, the This compound and its S-substituted thioether derivatives offer a critical bioisosteric alternative. This scaffold modifies the electronic and steric landscape of the ATP-binding pocket, often yielding multi-kinase inhibitors (targeting EGFR, VEGFR-2, and CDK2) with distinct solubility and metabolic profiles.

This guide dissects the medicinal chemistry of the C4-sulfur linkage, detailing the tautomeric challenges, synthesis protocols, and structural advantages of deploying sulfur over nitrogen in the linker region.

Chemical Basis: Tautomerism & The "Thio" Pharmacophore

The term "this compound" is chemically deceptive. In solution and the solid state, the free thiol exists in a dynamic equilibrium dominated by the thione tautomer.

The Thione-Thiol Equilibrium

Unlike the amino group in anilinoquinazolines, the C4-SH group is subject to prototropic tautomerism.

-

Thione Form (A): The hydrogen resides on N3. This is the thermodynamically favored species in polar solvents and the solid state (amide-like resonance).

-

Thiol Form (B): The hydrogen resides on the sulfur. This form is the reactive nucleophile required for S-alkylation.

Medicinal Chemistry Implication: To create a stable drug candidate, the tautomerism must be "locked" by substituting the sulfur, converting it into a thioether (C) . This S-alkylation prevents reversion to the thione and fixes the bond angle for hydrophobic pocket occupation.

Figure 1: The conversion of the thione tautomer to the stable thioether pharmacophore.

Structural & Functional Advantages (SAR)

Why replace the established Nitrogen (NH) linker with Sulfur (S)?

| Feature | 4-Anilino (NH-Linker) | 4-Thioether (S-Linker) | Mechanistic Impact |

| Bond Length | ~1.36 Å (C-N) | ~1.75 Å (C-S) | The longer C-S bond pushes the substituent deeper into the hydrophobic pocket (e.g., the "back pocket" of VEGFR-2). |

| Bond Angle | ~120° (sp2 planar) | ~90-100° (bent) | Alters the vector of the substituent, potentially avoiding steric clashes with gatekeeper residues (e.g., T790M). |

| H-Bonding | H-bond Donor (NH) | No Donor (S) | Loss of NH donor removes a potential solvation penalty but also removes a specific H-bond interaction; often compensated by increased lipophilicity. |

| Metabolism | N-Dealkylation/Oxidation | S-Oxidation (Sulfoxide) | S-linkers are susceptible to oxidation to sulfoxides/sulfones, which can be active metabolites or clearance routes. |

Target Landscape

-

EGFR (Epidermal Growth Factor Receptor): S-alkyl derivatives maintain Type I binding (ATP competitive) but often show improved activity against resistant mutants due to flexible accommodation.

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor): The S-linker is particularly effective here. The "bent" geometry allows bulky aromatic tails to access the hydrophobic back pocket, a requirement for high-potency VEGFR-2 inhibition.

-

Dual Inhibition: Compounds like the S-acetamide quinazolines (e.g., Compound 6c series) have demonstrated simultaneous nanomolar inhibition of EGFR and VEGFR-2, a synergy valuable in anti-angiogenic cancer therapy.

Synthesis Protocols

The synthesis of S-substituted quinazolines is robust and scalable. The following protocol describes the conversion of anthranilic acid to the final thioether.

Workflow Diagram

Figure 2: Synthetic route from anthranilic acid to 4-thioether quinazolines.

Detailed Protocol: Thionation & Alkylation

Step 1: Synthesis of Quinazoline-4(3H)-thione

-

Reagents: Quinazolin-4(3H)-one (1.0 eq), Phosphorus Pentasulfide (

, 1.2 eq) or Lawesson’s Reagent (0.6 eq). -

Solvent: Anhydrous Pyridine (for

) or Toluene (for Lawesson’s). -

Procedure:

-

Suspend quinazolinone in solvent.

-

Add thionating agent under inert atmosphere (

). -

Reflux for 4–6 hours. Monitoring via TLC (Mobile phase: CHCl3:MeOH 9:1) will show the disappearance of the polar amide spot and appearance of a less polar yellow thione spot.

-

Workup: Pour reaction mixture into ice-cold water. The thione precipitates as a yellow solid. Filter, wash with water, and recrystallize from ethanol.

-

-

Yield: Typically 75–85%.

Step 2: S-Alkylation (Thioether Formation)

-

Reagents: Quinazoline-4(3H)-thione (1.0 eq), Alkyl Halide (e.g., Benzyl bromide, Chloroacetamide derivative) (1.1 eq), Anhydrous

(2.0 eq). -

Solvent: Acetone or DMF (dry).

-

Procedure:

-

Dissolve thione in solvent.

-

Add

and stir for 30 min at room temperature to deprotonate (shift equilibrium to thiol anion). -

Add Alkyl Halide dropwise.

-

Stir at RT (or mild reflux 50°C) for 2–4 hours.

-

Workup: Evaporate solvent. Resuspend residue in water to dissolve salts. Filter the precipitate.[1]

-

Purification: Recrystallization from Ethanol/DMF or column chromatography.

-

Biological Evaluation & Validation

To validate the 4-thioether pharmacophore, specific assays must be employed to distinguish between reversible binding and potential covalent artifacts (though rare for simple thioethers).

In Vitro Kinase Assay (FRET-based)

-

Objective: Determine

against EGFR (WT/Mutant) and VEGFR-2. -

Method:

-

Use a FRET-based assay (e.g., LanthaScreen™).

-

Incubate Kinase (2-5 nM), Fluorescein-PolyGT substrate (200 nM), and ATP (

concentration) with varying concentrations of the S-quinazoline. -

Read fluorescence ratio (Emission 520 nm / 495 nm).

-

Control: Compare against Gefitinib (N-linked) to assess the "Sulfur Penalty" or "Sulfur Gain."

-

Cellular Selectivity (MTT Assay)

-

Cell Lines:

-

A549 / H1975: EGFR-driven NSCLC (assess WT vs T790M potency).

-

HUVEC: VEGFR-2 driven endothelial proliferation (assess anti-angiogenic potential).

-

-

Interpretation: A potent S-quinazoline often shows broader cytotoxicity than specific N-quinazolines due to the multi-kinase profile (EGFR + VEGFR).

Case Study: The "Compound 6c" Series

Recent literature highlights Compound 6c (an S-linked quinazoline-isatin hybrid) as a prime example of this pharmacophore's utility.

-

Structure: Quinazoline core linked via a thio-hydrazide spacer to an isatin moiety.

-

Profile:

-

EGFR

: 0.083 µM -

VEGFR-2

: 0.076 µM -

Mechanism: The S-linker provides the necessary flexibility for the isatin group to occupy the ATP-binding pocket's ribose region while the quinazoline anchors at the hinge.

-

-

Outcome: Induced G2/M cell cycle arrest and apoptosis in HepG2 cells, superior to Sorafenib in dual-targeting efficiency.

References

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Nature Communications, 2019.

-

S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. RSC Advances, 2024.

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. Molecules, 2024.

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids. Pharmaceuticals, 2024.

-

Intramolecular Thioether Crosslinking to Increase the Proteolytic Stability of Affibody Molecules. ChemBioChem, 2017.

Sources

Methodological & Application

Application Note: Accelerated Synthesis of Quinazoline-4-thiol via Microwave-Assisted Niementowski Cyclization and Selective Thionation

Abstract & Scope

This application note details a high-efficiency, scalable protocol for the synthesis of Quinazoline-4-thiol (also known as quinazoline-4(3H)-thione) starting from Anthranilic Acid .

Traditional methods often rely on prolonged thermal cyclization (Niementowski reaction) followed by harsh thionation using phosphorus pentasulfide (

-

Microwave-Assisted Organic Synthesis (MAOS) for the rapid cyclization of anthranilic acid to quinazolin-4(3H)-one (reducing reaction time from hours to minutes).

-

Selective Thionation using Lawesson’s Reagent, offering superior atom economy and easier workup compared to traditional phosphorus sulfides.

Target Audience: Medicinal chemists and process engineers focusing on EGFR inhibitors and heterocyclic building blocks.

Scientific Principles & Reaction Mechanism

The Chemical Strategy

The synthesis proceeds through two distinct but chemically compatible phases. The "efficiency" of this protocol stems from the kinetic acceleration of the initial condensation step and the thermodynamic selectivity of the subsequent thionation.

-

Phase 1: Modified Niementowski Cyclization. Anthranilic acid reacts with formamide.[1][2][3] Under microwave irradiation, the polar transition state is stabilized, and the activation energy for the formation of the o-amidobenzamide intermediate is overcome rapidly, leading to cyclodehydration.

-

Phase 2: Thionyl Substitution. The carbonyl oxygen of the quinazolinone is replaced by sulfur. Lawesson’s Reagent (LR) acts as a soft thionating agent, attacking the hard carbonyl center via a four-membered thia-oxaphosphetane intermediate, driving the equilibrium toward the stable thione.

Tautomeric Consideration

Researchers must recognize that the product exists in a tautomeric equilibrium between the thiol (aromatic) and thione (amide-like) forms. In the solid state and polar solvents, the thione (quinazolin-4(3H)-thione) predominates, which impacts solubility and NMR interpretation.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway from Anthranilic Acid to this compound via the intermediate Quinazolinone.

Materials & Equipment

Reagents

| Reagent | CAS No. | Purity | Role |

| Anthranilic Acid | 118-92-3 | ≥98% | Substrate |

| Formamide | 75-12-7 | ≥99% | Cyclizing Agent/Solvent |

| Lawesson’s Reagent | 19172-47-5 | 97% | Thionating Agent |

| Toluene | 108-88-3 | Anhydrous | Solvent (Step 2) |

| Ethanol | 64-17-5 | Absolute | Recrystallization |

Equipment

-

Microwave Reactor: Monomode or multimode system (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

-

Reaction Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps.

-

Inert Atmosphere: Argon or Nitrogen manifold (essential for Step 2).

Experimental Protocols

Phase 1: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one[5][7]

Rationale: Conventional heating requires 130–150°C for 4–8 hours. Microwave irradiation reduces this to <20 minutes with higher purity.

-

Preparation: In a 35 mL microwave process vial, mix Anthranilic Acid (1.37 g, 10 mmol) and Formamide (2.0 mL, ~50 mmol) .

-

Note: Formamide acts as both reactant and solvent.[1] No catalyst is required for this specific transformation under MW conditions.

-

-

Irradiation: Seal the vial and place it in the microwave reactor. Program the following method:

-

Temperature: 150°C

-

Ramp Time: 2:00 min

-

Hold Time: 15:00 min

-

Pressure Limit: 250 psi (Safety Cutoff)

-

Stirring: High

-

-

Workup:

-

Allow the vial to cool to 50°C.

-

Pour the reaction mixture into ice-cold water (50 mL) . The product will precipitate immediately.

-

Stir for 15 minutes to ensure removal of excess formamide.

-

-

Isolation: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL).

-

Drying: Dry in a vacuum oven at 60°C for 2 hours.

-

Expected Yield: 85–92%

-

Appearance: White to off-white solid.

-

Phase 2: Selective Thionation to this compound

Rationale: Lawesson’s Reagent is used instead of

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the Quinazolin-4(3H)-one (1.46 g, 10 mmol) (from Phase 1) in anhydrous Toluene (30 mL) .

-

Reagent Addition: Add Lawesson’s Reagent (2.02 g, 5 mmol) .

-

Stoichiometry Note: Lawesson's reagent donates two sulfur atoms; 0.5–0.6 equivalents are theoretically sufficient, but 0.6 eq is standard to drive completion.

-

-

Reaction: Reflux the mixture under an inert atmosphere (Nitrogen/Argon) for 2–3 hours .

-

Monitoring: The reaction mixture will turn yellow/orange. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (

) should disappear, replaced by a less polar yellow spot (

-

-

Workup:

-

Cool the mixture to room temperature.

-

Crystallization: The product often crystallizes directly from the cooling toluene. If not, concentrate the solvent to ~10 mL under reduced pressure.

-

Filter the yellow precipitate.[4]

-

-

Purification: Recrystallize from Ethanol or Acetic Acid .

-

Expected Yield: 75–85%

-

Appearance: Yellow crystalline solid.[5]

-

Process Control & Validation

The following parameters define the success of the synthesis.

| Parameter | Specification | Method of Verification |

| Phase 1 Yield | > 85% | Gravimetric |

| Phase 2 Yield | > 75% | Gravimetric |

| Melting Point | 320–322°C (dec) | Capillary Melting Point |

| Appearance | Yellow Crystals | Visual Inspection |

| Purity | > 98% | HPLC (254 nm) |

| Identity | M+ = 162.2 | LC-MS / ESI |

Troubleshooting Guide

-

Low Yield in Phase 1: Ensure Formamide is fresh. Old formamide hydrolyzes to formic acid and ammonia, disrupting stoichiometry.

-

Incomplete Thionation: Ensure Toluene is anhydrous. Moisture deactivates Lawesson’s Reagent rapidly.

-

Smell Issues: All thiol waste must be treated with bleach (sodium hypochlorite) solution before disposal to oxidize the thiol to a sulfonate, neutralizing the odor.

Workflow Diagram

Figure 2: Operational workflow for the two-stage synthesis protocol.

References

-

Alexandre, F. R., et al. (2003). "Microwave-assisted Niementowski synthesis of quinazolin-4(3H)-ones." Tetrahedron Letters, 44(24), 4455-4458.

-

Seijas, J. A., et al. (2005). "Microwave assisted synthesis of quinazolin-4(3H)-ones under solvent free conditions." Journal of Heterocyclic Chemistry, 42(7), 1315-1317.

-

Gomtsyan, A., et al. (2005). "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors." Journal of Medicinal Chemistry, 48(19), 6066-6075. (Details thionation protocols).

-

BenchChem Application Note. "Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide."

-

Santa Cruz Biotechnology. "this compound Product Data & Safety."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bot Verification [generis-publishing.com]

- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Note: Protocols for S-Alkylation of Quinazoline-4-Thiol

Abstract & Scope

The quinazoline-4-thiol scaffold is a pharmacophore of critical importance in medicinal chemistry, serving as the core structure for numerous EGFR inhibitors, anticancer agents, and antimicrobial compounds.[1] However, the synthesis of 4-(alkylthio)quinazolines presents a specific challenge due to the ambident nucleophilicity of the substrate.[1] this compound exists in a tautomeric equilibrium with quinazoline-4(3H)-thione, creating potential for both S-alkylation (desired) and N-alkylation (undesired).[1][2]

This Application Note provides three validated protocols for the regioselective S-alkylation of this compound. It moves beyond basic synthesis to explore the mechanistic drivers of selectivity, green chemistry alternatives, and high-throughput microwave methodologies.[1]

Mechanistic Insight: Controlling Ambident Reactivity

To achieve high S-selectivity, one must understand the substrate's behavior under basic conditions.[1]

Tautomerism and HSAB Theory

In solution, the substrate exists primarily as the thione tautomer (Structure A below).[1] Upon deprotonation by a base, a resonance-stabilized anion is formed (Structure B).[1] This anion is an ambident nucleophile with negative charge delocalized between the Sulfur (S) and Nitrogen (N3) atoms.[1]

According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory:

-

Sulfur (S): Large, polarizable, "Soft" nucleophile.[1]

-

Nitrogen (N): Small, less polarizable, "Hard" nucleophile.[1]

The Directive: To favor S-alkylation, the reaction should utilize "soft" electrophiles (alkyl halides) and conditions that stabilize the soft transition state.[1] S-alkylation is generally kinetically favored due to the higher nucleophilicity of the thiolate anion compared to the nitrogen.[1]

Reaction Pathway Diagram[1][2]

Figure 1: Mechanistic pathway showing the tautomeric equilibrium and the bifurcation between S- and N-alkylation. S-alkylation is favored with soft electrophiles.[1][2]

Experimental Protocols

Protocol A: Standard Base-Mediated Synthesis (High Reliability)

Best for: Valuable substrates, scale-up, and ensuring maximum yield.[1]

This protocol utilizes Potassium Carbonate (

Reagents:

-

Potassium Carbonate (

), anhydrous (1.5 - 2.0 equiv)[1] -

Solvent: Acetone (for reactive halides) or DMF (for unreactive halides)[1]

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in solvent (5 mL).

-

Activation: Add anhydrous

(1.5 mmol). Stir at room temperature for 15 minutes. Note: The solution may change color (often yellow) indicating thiolate formation.[1] -

Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.

-

Reaction:

-

For Acetone: Reflux at 56°C for 2–4 hours.[1]

-

For DMF: Stir at Room Temperature for 1–3 hours. (Heat to 60°C only if reaction is sluggish).

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The product is usually less polar than the starting material.[1]

-

Workup:

-

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography if necessary.

Protocol B: Green Chemistry Approach (Water-Mediated)

Best for: Environmental sustainability, simple workup, and industrial safety.[1]

Recent advances in green chemistry demonstrate that this reaction proceeds efficiently in water, often without organic co-solvents, driven by the "hydrophobic effect" where organic reactants cluster together.[1]

Reagents:

-

Alkyl Halide (1.1 equiv)[1]

-

Base:

or NaOH (1.1 equiv)[1] -

Additive (Optional): TBAI (Tetrabutylammonium iodide) (5 mol%) as a Phase Transfer Catalyst (PTC).[1]

-

Solvent: Deionized Water.[1]

Step-by-Step Workflow:

-

Suspension: Suspend this compound (1.0 mmol) in water (5 mL).

-

Basification: Add the base.[1] Stir until the thiol dissolves (forming the water-soluble sodium thiolate salt).

-

Addition: Add the Alkyl Halide. If the halide is a liquid, it will form a biphasic system.

-

Catalysis (Recommended): Add TBAI (0.05 mmol). This helps transport the thiolate anion to the organic halide phase.[1]

-

Reaction: Stir vigorously at room temperature (or mild heat, 40-50°C) for 1–6 hours.

-

Workup: The product is hydrophobic and will precipitate out of the aqueous solution as the reaction proceeds.[1]

-

Isolation: Filter the solid precipitate. Wash extensively with water to remove the base and inorganic salts.[1] Dry in a vacuum oven.

Protocol C: Microwave-Assisted Synthesis

Best for: Library generation, high-throughput screening, and difficult substrates.[1]

Microwave irradiation provides rapid volumetric heating, significantly reducing reaction times from hours to minutes.[1]

Reagents:

-

Alkyl Halide (1.2 equiv)[1]

-

Base:

(1.5 equiv)[1] -

Solvent: Ethanol or DMF (Polar solvents couple well with microwaves).[1]

Step-by-Step Workflow:

-

Loading: In a microwave-safe vial (e.g., 10 mL), combine the thiol, base, and alkyl halide.

-

Solvent: Add Ethanol (2-3 mL). Cap the vial with a pressure-relief septum.[1]

-

Irradiation:

-

Cooling: Allow the vial to cool to room temperature (compressed air cooling).

-

Isolation: Pour contents into crushed ice. Filter the resulting solid.[1][4]

Data Analysis & Validation

Comparative Efficiency Table

The following data summarizes typical yields and reaction times for the S-alkylation of this compound with benzyl bromide.

| Parameter | Protocol A (Standard/Acetone) | Protocol B (Green/Water) | Protocol C (Microwave/EtOH) |

| Base | NaOH / TBAI (cat) | ||

| Temperature | Reflux (56°C) | 25°C - 50°C | 100°C |

| Time | 3 - 5 Hours | 4 - 8 Hours | 5 - 10 Minutes |

| Yield | 85 - 92% | 75 - 88% | 90 - 96% |

| Atom Economy | Moderate (Solvent waste) | High (Water waste only) | Moderate |

| Selectivity (S:N) | >99:1 | >95:5 | >98:2 |

Spectroscopic Validation (NMR)

Distinguishing S-alkylation from N-alkylation is critical.[1][2]

-

S-Alkyl (Desired): The

-protons of the alkyl group attached to sulfur typically appear upfield (e.g., -

N-Alkyl (Byproduct): If N-alkylation occurs at N3, the quinazoline ring loses aromaticity in the heterocyclic ring, often causing significant shifts in the aromatic region and a downfield shift of the alkyl protons due to the adjacent carbonyl-like C=S (if S is not alkylated) or imine functionality.[1]

-

Carbon-13 NMR: The C-S carbon (

160-170 ppm) vs C=S carbon (

Troubleshooting Guide

Issue: Low Yield / Incomplete Reaction

-

Cause: Oxidation of thiol to disulfide (dimerization).[1]

-

Solution: Degas solvents with Nitrogen/Argon before use.[1] Add a reducing agent like

(0.1 equiv) if the starting material is old.[1]

Issue: Presence of N-alkylated byproduct

-

Cause: Reaction temperature too high or solvent is too polar/protic (stabilizing the N-anion).[1]

-

Solution: Switch to Protocol A (Acetone/K2CO3) and keep temperature below 60°C. Avoid "Hard" alkylating agents (like methyl iodide) if selectivity is poor; use methyl tosylate instead.[1]

Issue: Product is an oil/sticky gum [1]

-

Solution: Triturate with cold diethyl ether or hexane to induce crystallization.[1]

References

-

Al-Sanea, M. M., et al. (2024).[1][5] Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.[1]

-

Messire, G., et al. (2024).[1][6] Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents. Chemistry - A European Journal.[1][2][6]

-

Besson, T., & Chosson, E. (2007).[1][7] Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.[1][7][8] Combinatorial Chemistry & High Throughput Screening.[1][7]

-

Chemistry Steps. (2024). Reactions of Thiols: Alkylation and Acidity.[1][9]

-

Mahulikar, P. P., et al. (2010).[1][10] Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds.[1][2] Journal of Chemical and Pharmaceutical Research.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo- 1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. jocpr.com [jocpr.com]

using quinazoline-4-thiol as a ligand in metal complex synthesis

Application Note: Quinazoline-4-thiol as a Ligand in Metal Complex Synthesis

Abstract

This technical guide details the utility of This compound (Qhz-4-SH) as a versatile S,N-donor ligand in the synthesis of transition metal complexes. Unlike simple thiols, Qhz-4-SH exhibits a distinct thione-thiol tautomerism that dictates its coordination geometry—ranging from monodentate S-bonding in soft metals (Pt, Au) to bridging modes in polynuclear clusters (Cu, Ru). This document provides validated protocols for ligand purification, mononuclear complex synthesis (Pt-based anticancer candidates), and polynuclear cluster assembly (Ru-based catalytic/materials precursors).

Introduction: The Ligand Chemistry

The efficacy of this compound stems from its ability to switch between the thione (1H) and thiol (SH) forms. In the solid state and neutral solution, the thione tautomer predominates.[1] However, in the presence of a metal center and a base, the equilibrium shifts to the thiolate form, generating a potent anionic ligand.

Key Coordination Modes:

-

Monodentate Thiolate (

-S): Common with soft acids like Pt(II), Pd(II), and Au(I). -

Chelating (

-N,S): Forms stable 4-membered rings, often seen with harder acids or under specific steric conditions. -

Bridging (

-S): The sulfur atom bridges two metal centers, facilitating the formation of clusters (e.g.,

Visualizing the Tautomerism & Coordination

Figure 1: Tautomeric equilibrium of this compound and its divergent metal coordination modes.

Pre-Experimental: Ligand Preparation & Purification

Commercial this compound often degrades to the disulfide or contains unreacted starting materials. For high-purity metal complexation, we recommend synthesizing the thione fresh from quinazolin-4(3H)-one.

Protocol: Thionation via Lawesson’s Reagent [2]

-

Rationale: Lawesson’s reagent provides a cleaner conversion than

with easier workup. -

Reaction: Quinazolin-4-one + Lawesson’s Reagent

Quinazoline-4-thione.[2]

| Parameter | Specification |

| Starting Material | Quinazolin-4(3H)-one (1.0 eq) |

| Reagent | Lawesson’s Reagent (0.6 eq) |

| Solvent | Anhydrous Toluene (0.5 M concentration) |

| Temperature | Reflux ( |

| Time | 3–6 hours (Monitor via TLC, eluent 5% MeOH/DCM) |

| Purification | Cool to RT. Filter precipitate.[3] Recrystallize from Ethanol.[3] |

| Yield Target | >85% (Yellow needles) |

Protocol A: Synthesis of Mononuclear Pt(II) Complexes

Application: Anticancer drug development (Cisplatin analogues).

Target Structure:

Mechanism: The soft Pt(II) center prefers the soft Sulfur donor. By controlling the pH, we ensure the ligand binds as the anionic thiolate, neutralizing the Pt(II) charge to form a neutral, lipophilic complex suitable for cellular uptake.

Step-by-Step Procedure:

-

Precursor Dissolution: Dissolve

(0.5 mmol) in 5 mL of distilled water. -

Ligand Activation: In a separate vial, dissolve Quinazoline-4-thione (1.0 mmol, 2 eq) in 10 mL of warm Ethanol. Add

(1.0 mmol) or-

Note: The solution should turn from pale yellow to a deeper yellow/orange upon deprotonation.

-

-

Complexation: Dropwise add the ligand solution to the platinum solution under stirring at room temperature.

-

Reaction: Heat to

for 4 hours. A precipitate (yellow/brown) will form immediately. -

Isolation: Filter the solid. Wash sequentially with:

-

Water (removes KCl/byproducts).

-

Cold Ethanol (removes unreacted ligand).

-

Diethyl Ether (facilitates drying).

-

-

Drying: Vacuum dry at

for 12 hours.

Validation Data:

-

IR Spectroscopy: Look for the disappearance of the

stretch ( - NMR: Essential for distinguishing cis vs trans isomers.

Protocol B: Synthesis of Bridged Ruthenium(II) Clusters

Application: Catalysis and Photoactive Materials.

Target Structure: Trithiolato-bridged dinuclear complex

Mechanism:

Ruthenium(II) arene dimers readily cleave their chloride bridges in the presence of thiols. The quinazoline-thiolate acts as a bridging ligand (

Step-by-Step Procedure:

-

Precursor: Suspend dimer

(0.2 mmol) in 15 mL Methanol. -

Ligand Addition: Add Quinazoline-4-thione (0.6 mmol, 3 eq) to the suspension.

-

Reflux: Heat the mixture to reflux (

). -

Base Addition: After 10 mins of reflux, add Sodium Methoxide (NaOMe, 0.6 mmol) in MeOH.

-

Observation: The solution will darken (deep red/orange) as the chloride bridges are replaced by thiolate bridges.

-

-

Precipitation: After 3 hours, cool to RT. Add excess

(ammonium hexafluorophosphate) dissolved in water to precipitate the cationic complex as a -

Purification: Filter the orange/red solid, wash with water and cold ether. Recrystallize from DCM/Hexane.

Experimental Workflow Diagram

Figure 2: Integrated workflow for ligand synthesis and divergent metal complexation.

Characterization & Troubleshooting

| Technique | Expected Observation (Complex vs Ligand) | Troubleshooting |

| IR (Infrared) | Disappearance of | If N-H persists, deprotonation was incomplete. Add stronger base (NaOMe). |

| Deshielding of H-2 and H-8 protons (downfield shift by 0.2–0.5 ppm) due to metal coordination. | Broad peaks indicate fluxional behavior or paramagnetic impurities (check oxidation state). | |

| Solubility | Neutral Pt complexes: Soluble in DMSO, DMF, DCM. Cationic Ru complexes: Soluble in Acetone, MeCN. | If insoluble, ligand may have polymerized or formed infinite coordination networks. |

References

-

Tautomerism and Reactivity

-

Synthesis of thioether derivatives of quinazoline-4-one-2-thione and evaluation of their antiplatelet aggregation activity. (2014). Archives of Pharmacal Research.

-

-

Platinum Complex Synthesis

-

Quinazolinone Platinum Metal Complexes: in silico Design, Synthesis and Evaluation of Anticancer Activity.[4] (2018). Asian Journal of Chemistry.

-

-

Ruthenium Cluster Chemistry

-

Ligand Synthesis (Thionation)

Sources

- 1. jocpr.com [jocpr.com]

- 2. lmaleidykla.lt [lmaleidykla.lt]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal halide coordination compounds with quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Application Note: Palladium-Catalyzed C–S Cross-Coupling of Quinazoline-4-thiol

Executive Summary & Scientific Context

The quinazoline-4-thiol scaffold is a privileged structure in medicinal chemistry, serving as a precursor to potent tyrosine kinase inhibitors (e.g., EGFR inhibitors). While nucleophilic aromatic substitution (

However, this reaction presents a unique challenge: Catalyst Poisoning. Sulfur is a potent localized poison for Palladium (

Mechanistic Insight: The "Bite Angle" Effect

To successfully couple this compound, one must understand the competition between productive reductive elimination and non-productive catalyst sequestration.

Tautomeric Equilibrium

This compound exists in equilibrium between its thiol (aromatic) and thione (amide-like) forms. Under basic conditions in the presence of

The Role of Xantphos

Monodentate phosphines (e.g.,

-

Steric Bulk: Prevents the formation of bridging sulfide complexes.

-

Electronic Effect: The wide bite angle destabilizes the square-planar

intermediate, accelerating the rate-determining step: Reductive Elimination of the C–S bond.

Mechanistic Pathway (Visualization)

Caption: Figure 1. The catalytic cycle highlighting the critical role of the ligand in preventing catalyst poisoning (grey node) and promoting reductive elimination (green path).

Experimental Protocol: C–S Cross-Coupling

This protocol is optimized for coupling this compound with unactivated aryl bromides .

Reagents & Materials Table

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| Substrate A | This compound | 1.0 | Nucleophile |

| Substrate B | Aryl Bromide (Ar-Br) | 1.0 - 1.2 | Electrophile |

| Catalyst | 2.5 mol% | Pd Source (5 mol% Pd total) | |

| Ligand | Xantphos | 5.0 mol% | Wide bite-angle ligand |

| Base | 2.0 | Soluble organic base | |

| Solvent | 1,4-Dioxane (Anhydrous) | 0.2 M | High-boiling ether |

Step-by-Step Methodology

Pre-Requisite: All glassware must be oven-dried. The reaction is highly sensitive to oxygen due to the potential for oxidative dimerization of the thiol to the disulfide.

-

Catalyst Pre-complexation (Critical Step):

-

In a glovebox or under a strict Argon stream, charge a reaction vial with

(2.5 mol%) and Xantphos (5.0 mol%). -

Add 1,4-Dioxane (1/3 of total volume).

-

Stir at Room Temperature (RT) for 5–10 minutes. Observation: The solution should turn from dark purple/red to a lighter orange/yellow, indicating ligation.

-

-

Substrate Addition:

-

Add this compound (1.0 equiv) and the Aryl Bromide (1.1 equiv) to the vial.

-

Add the remaining 1,4-Dioxane.

-

-

Base Activation:

-

Add

(2.0 equiv) via syringe. -

Note: For extremely hindered substrates, switch to

(2.0 equiv), but ensure vigorous stirring as it is a heterogeneous mixture.

-

-

Reaction:

-

Work-up:

-

Cool to RT. Filter through a pad of Celite to remove Pd black and salts.

-

Rinse with EtOAc.

-

Concentrate and purify via flash chromatography (typically Hexanes/EtOAc gradients).

-

Optimization & Troubleshooting Guide

If the standard protocol yields low conversion, utilize this logic tree to diagnose the failure mode.

Troubleshooting Logic

Caption: Figure 2. Decision matrix for optimizing C-S coupling yields.

Comparative Data: Ligand Performance

| Ligand | Bite Angle | Yield (%)* | Notes |

| Xantphos | 111° | 92% | Standard recommendation. Excellent stability. |

| DPEphos | 102° | 85% | Good alternative, sometimes faster rates. |

| dppf | 96° | 60% | Moderate yield; often requires higher loading. |

| N/A | <10% | Fails. Displaced by thiol; catalyst poisoning. |

*Yields based on model reaction with Bromobenzene in Dioxane at 100°C.

Advanced Application: Liebeskind-Srogl Coupling

Once the 4-(arylthio)quinazoline is synthesized, it can serve as an electrophile in a second Pd-catalyzed reaction, replacing the sulfur with a carbon nucleophile (e.g., boronic acid).

-

Reagent: 4-(Arylthio)quinazoline + Aryl Boronic Acid.

-

Additive: CuTC (Copper(I) thiophene-2-carboxylate) is required as a cofactor to scavenge the sulfur from the Pd center.

-

Significance: This allows the thiol moiety to act as a "protecting group" for the C4 position that can be swapped for a carbon substituent later in the synthesis.

References

-

Migita, T. et al. (1980). "Palladium-catalyzed reaction of aryl halides with thiols."[3][4][7] Bull. Chem. Soc. Jpn. 53, 1385. (Foundational work on Pd-catalyzed C-S coupling).

-

Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). "A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols." J. Org. Chem.Link

-

Van Leeuwen, P. W. N. M., et al. (2000). "Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation." Chem. Rev.Link (Explains the Xantphos effect).

-

Mispelaere-Canivet, C., et al. (2005).[3] "Pd2(dba)3/Xantphos-catalyzed cross-coupling of thiols and aryl bromides/triflates." Tetrahedron. Link (Specific protocol for Xantphos/Thiol coupling).[3]

-

Villalobos-Rocha, J. C., et al. (2020). "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones." Molecules. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application and Protocols for Quinazoline-4-thiol in Corrosion Inhibition Studies

Introduction

Corrosion is a natural process that results in the gradual destruction of materials, typically metals, by chemical and/or electrochemical reactions with their environment. It is a pervasive issue across numerous industries, including oil and gas, construction, and chemical processing, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate corrosion, particularly in acidic environments commonly encountered during industrial processes like acid pickling, cleaning, and oil well acidizing.[1]

Effective organic corrosion inhibitors are typically molecules containing heteroatoms such as nitrogen, sulfur, oxygen, and phosphorus, as well as multiple bonds and aromatic rings.[2] These features allow the molecule to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[2] Quinazoline derivatives have emerged as a promising class of corrosion inhibitors due to their unique molecular structure, which includes a fused benzene and pyrimidine ring system rich in π-electrons and heteroatoms.[2][3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of quinazoline-4-thiol as a corrosion inhibitor. It outlines the underlying mechanism of action and provides comprehensive, step-by-step protocols for its evaluation using standard electrochemical and gravimetric techniques.

Mechanism of Corrosion Inhibition by this compound

The efficacy of this compound as a corrosion inhibitor stems from its molecular structure. The molecule contains nitrogen and sulfur heteroatoms, a thiol (-SH) group, and an aromatic quinazoline ring system.[2][5] This combination of features facilitates strong adsorption onto metal surfaces, such as mild steel, in acidic media.[6][7]

The inhibition mechanism is generally attributed to the following key interactions:

-

Physisorption: In acidic solutions, the this compound molecule can become protonated, existing as a cationic species. This allows for electrostatic interaction with the negatively charged metal surface (due to the adsorption of anions from the acidic solution), a process known as physisorption.[6]

-

Chemisorption: The lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic rings, can be shared with the vacant d-orbitals of the metal atoms, leading to the formation of coordinate covalent bonds.[2][8] This process, known as chemisorption, results in a more stable and robust protective film. The thiol group is particularly effective in forming strong bonds with metal surfaces.[8][9]

-

Protective Film Formation: The adsorbed this compound molecules form a protective barrier on the metal surface. This film displaces water molecules and aggressive ions (like chloride and sulfate) from the surface, thereby hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4][10]

Quantum chemical calculations and Density Functional Theory (DFT) studies have been employed to further elucidate the relationship between the molecular structure of quinazoline derivatives and their inhibition efficiency.[1][11][12][13] These studies often calculate parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) to predict the adsorption behavior and reactivity of the inhibitor molecules.[11][12]

Visualizing the Inhibition Mechanism

The following diagram illustrates the proposed mechanism of action for this compound on a metal surface in an acidic environment.